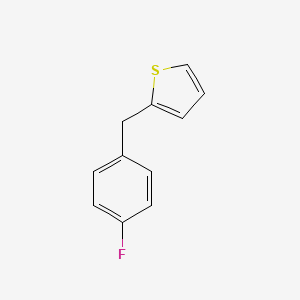

2-(4-Fluorobenzyl)thiophene

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIBLJMBFUFDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442050 | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-96-3 | |

| Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Fluorobenzyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorobenzyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and organic electronics due to their diverse biological activities and unique electronic properties.[1] The introduction of a fluorobenzyl moiety can modulate the lipophilicity, metabolic stability, and binding interactions of the parent molecule, making this compound a valuable scaffold for further chemical exploration. This guide details a practical two-step synthesis approach involving a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉FS | [2][3] |

| Molecular Weight | 192.25 g/mol | [2][3] |

| CAS Number | 63877-96-3 | [2] |

| Appearance | Predicted: Colorless to pale yellow oil | |

| Boiling Point | Predicted: Higher than 2-(4-fluorophenyl)thiophene (252.3 °C at 760 mmHg) | [4] |

| Density | Predicted: ~1.2 g/cm³ | [4] |

Synthetic Pathway

A reliable synthetic route to this compound is a two-step process commencing with the Friedel-Crafts acylation of thiophene, followed by the reduction of the resulting ketone intermediate.

Step 1: Friedel-Crafts Acylation of Thiophene

The initial step involves the electrophilic substitution of thiophene with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The acylation of thiophene is known to occur with high regioselectivity at the 2-position due to the greater stabilization of the cationic intermediate.[5][6]

Step 2: Wolff-Kishner Reduction of 2-(2-(4-Fluorophenyl)acetyl)thiophene

The carbonyl group of the intermediate ketone is then reduced to a methylene group using the Wolff-Kishner reduction. This reaction is conducted under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.[7][8] This method is particularly suitable for substrates that are sensitive to acidic conditions, which is an alternative to the Clemmensen reduction.[9][10]

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Synthesis of 2-(2-(4-Fluorophenyl)acetyl)thiophene

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (10 mL/g of thiophene) under a nitrogen atmosphere at 0 °C, add 4-fluorophenylacetyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add thiophene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture cautiously onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.

Synthesis of this compound (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(2-(4-Fluorophenyl)acetyl)thiophene (1.0 eq.), hydrazine hydrate (85% solution, 5.0 eq.), and ethylene glycol (10 mL/g of ketone).

-

Add potassium hydroxide pellets (4.0 eq.) to the mixture.

-

Heat the reaction mixture to 120-130 °C for 1-2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine, and maintain this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with dilute hydrochloric acid and then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Characterization Data

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | dd | 1H | Thiophene H5 |

| ~7.10 | m | 2H | Ar-H |

| ~6.95 | m | 2H | Ar-H |

| ~6.90 | dd | 1H | Thiophene H4 |

| ~6.75 | d | 1H | Thiophene H3 |

| ~4.10 | s | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 (d, J ≈ 245 Hz) | C-F |

| ~142 | Thiophene C2 |

| ~135 (d, J ≈ 3 Hz) | Ar-C (ipso) |

| ~130 (d, J ≈ 8 Hz) | Ar-CH |

| ~126 | Thiophene C5 |

| ~125 | Thiophene C4 |

| ~123 | Thiophene C3 |

| ~115 (d, J ≈ 21 Hz) | Ar-CH |

| ~38 | -CH₂- |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Values |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H stretch), ~2920 (C-H stretch), ~1510 (Ar C=C stretch), ~1220 (C-F stretch), ~820 (Thiophene C-S stretch) |

| MS (EI) | m/z (%): 192 (M⁺), 109 (base peak, [C₇H₆F]⁺) |

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The provided experimental protocols and predicted analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the preparation and verification of this and structurally related compounds.

References

- 1. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)thiophene is an organic compound featuring a thiophene ring linked to a 4-fluorobenzyl group via a methylene bridge.[1] Its molecular formula is C11H9FS, and it has a molecular weight of approximately 192.26 g/mol .[2] This compound serves as a significant building block in medicinal chemistry and materials science.[1][3] The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the strategic incorporation of a fluorine atom are key features that drive its utility.[1] Thiophene derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The fluorine atom can modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and the role of this compound in scientific research.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. While some physical properties like melting point and boiling point have not been experimentally determined in the available literature, predicted values provide useful estimates. The compound is described as a clear, colorless liquid and should be stored under refrigeration to ensure stability.[1]

| Property | Value | Source |

| CAS Number | 63877-96-3 | [7] |

| Molecular Formula | C11H9FS | [2][7] |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point (Predicted) | 264.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Refrigerated (0-8°C) | [1] |

| InChI Key | YBIBLJMBFUFDOM-UHFFFAOYSA-N | [7] |

Experimental Protocols

Detailed experimental data for this compound is limited. However, established methodologies for the synthesis and characterization of structurally similar thiophene derivatives are widely reported and can be readily adapted.

Synthesis Protocol: Suzuki Coupling (Illustrative Example)

While a specific protocol for this compound is not detailed in the provided results, a common method for synthesizing aryl-thiophenes is the Suzuki coupling. The following is a representative protocol for the synthesis of the related compound, 2-(4-fluorophenyl)thiophene, which can be adapted.[8] This reaction couples an organoboron compound with an organohalide using a palladium catalyst.

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-fluorophenylboronic acid (1.2 equivalents), 2-bromothiophene (1.0 equivalent), and an inorganic base such as anhydrous potassium carbonate (2.0 equivalents) in a solvent like dimethylformamide (DMF).[8]

-

Catalyst Addition : Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.5 mol%), to the mixture.[8]

-

Reaction Conditions : Heat the mixture to 120 °C under a nitrogen atmosphere for approximately 15 hours.[8]

-

Workup : After cooling, quench the reaction by adding distilled water. Extract the aqueous layer with an organic solvent such as dichloromethane.[8]

-

Purification : Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified using silica gel column chromatography with petroleum ether as the eluent to yield the pure 2-(4-fluorophenyl)thiophene.[8]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation. For a compound like this compound, both ¹H and ¹³C NMR would be required.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Record spectra on an NMR spectrometer (e.g., 400 or 500 MHz).[9][10]

-

Expected Signals : In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the thiophene ring, the methylene bridge protons, and the protons on the fluorophenyl ring. The coupling between fluorine and the aromatic protons should also be observable. In the ¹³C NMR, distinct signals for each carbon atom would be expected, with carbon-fluorine coupling visible for the carbons of the fluorophenyl ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.

-

Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis : The mass spectrum should show a molecular ion peak corresponding to the exact mass of C11H9FS. The fragmentation pattern can provide further structural confirmation. For instance, cleavage at the methylene bridge is a likely fragmentation pathway.

Chromatography: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are standard methods for assessing purity.[11]

-

GC Protocol : A GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., INNOWax) can be used.[12] The sample is injected into the heated port, vaporized, and separated based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property for purity assessment.

-

TLC Protocol : A small amount of the compound is spotted on a silica gel plate and developed with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The position of the spot, visualized under UV light, is used to calculate the Retention Factor (Rf) and assess purity against starting materials and byproducts.[13]

Biological and Medicinal Chemistry Context

This compound is a valuable scaffold in drug discovery.[1] While specific biological pathways for this exact molecule are not extensively documented, its structural motifs are present in many biologically active compounds.

Role as a Chemical Building Block: The primary role of this compound is as a versatile starting material for creating more complex molecules.[1] Researchers in medicinal chemistry utilize such building blocks to synthesize libraries of related compounds. These libraries are then screened against various biological targets (e.g., enzymes, receptors) to identify potential drug leads. The thiophene and fluorobenzyl groups can be chemically modified to optimize properties like potency, selectivity, and pharmacokinetic profiles. For example, electrophilic substitution reactions can be performed on the thiophene ring to introduce new functional groups.[14][15]

Relevance in Drug Development: Thiophene-containing compounds are components of numerous approved drugs, highlighting their importance in pharmaceuticals.[15] A structurally similar compound, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[8][16][17] Derivatives of thiophene have also been investigated for a range of other therapeutic applications, including:

-

Acetylcholinesterase Inhibition : For potential use in treating neurodegenerative diseases like Alzheimer's.[18]

-

Anti-inflammatory Activity : By modulating inflammatory pathways and cytokines.[6]

-

Antimicrobial Agents : Showing activity against drug-resistant bacteria.[5]

-

Anticancer Activity : Some derivatives have shown potential as anticancer agents.[19]

The research on this compound and its derivatives is part of a broader effort to leverage the favorable properties of the thiophene scaffold for therapeutic benefit.[1]

This compound is a chemically significant compound with physicochemical properties that make it an attractive building block for medicinal chemistry and materials science. While comprehensive experimental data for the compound itself is sparse, established protocols for the synthesis and analysis of related thiophene derivatives provide a solid foundation for its use and further investigation. Its structural similarity to intermediates of successful drugs like Canagliflozin underscores the potential of this and related scaffolds in the ongoing development of novel therapeutics. Future research will likely focus on elaborating this core structure to explore new biological activities and develop next-generation materials.

References

- 1. This compound|CAS 63877-96-3|Supplier [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. 2-(4-FLUOROPHENYL)THIOPHENE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Fluorobenzyl)thiophene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorobenzyl)thiophene is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, combining the aromaticity of the thiophene ring with the electronic properties of the 4-fluorobenzyl group, makes it a valuable intermediate in the design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, reactivity, and applications as a synthetic intermediate. Detailed experimental protocols for its synthesis and its utilization in the preparation of biologically active compounds are presented, alongside a discussion of its potential role in the development of therapeutic agents.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this sulfur-based heterocycle.[1] The thiophene ring is considered a privileged scaffold due to its ability to engage in various biological interactions and its bioisosteric relationship with the benzene ring.[2][3] The introduction of a 4-fluorobenzyl group to the thiophene core further enhances its potential by modulating its lipophilicity, metabolic stability, and target-binding interactions. The fluorine atom, in particular, can participate in favorable hydrogen bonding and dipole-dipole interactions with biological targets.[4]

This guide focuses on the synthesis and utility of this compound as a key building block for the construction of more complex molecular architectures with potential therapeutic applications.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[4] Its key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉FS | [5] |

| Molecular Weight | 192.26 g/mol | [6] |

| CAS Number | 63877-96-3 | [5] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 264.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 0-8 °C | [4] |

| ¹H NMR | Predicted shifts would show aromatic protons for the thiophene and fluorophenyl rings, and a singlet for the benzylic methylene protons. | General NMR Prediction |

| ¹³C NMR | Predicted shifts would include signals for the aromatic carbons of both rings and the benzylic carbon. | General NMR Prediction |

| IR Spectroscopy | Expected to show characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-F stretching. | General IR Prediction |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 192. | [5] |

Synthesis of this compound

Friedel-Crafts Acylation followed by Reduction

This two-step approach involves the acylation of thiophene with 4-fluorobenzoyl chloride, followed by the reduction of the resulting ketone to the desired benzylthiophene.

Experimental Protocol (General Procedure):

Step 1: Friedel-Crafts Acylation of Thiophene

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride or tin tetrachloride, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the formation of the acylium ion complex, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-(4-fluorobenzoyl)thiophene by column chromatography or recrystallization.

Step 2: Reduction of 2-(4-Fluorobenzoyl)thiophene

-

Wolff-Kishner Reduction (for base-stable compounds):

-

To a flask equipped with a reflux condenser, add the 2-(4-fluorobenzoyl)thiophene, hydrazine hydrate (excess), and a high-boiling point solvent like diethylene glycol.

-

Add a strong base, such as potassium hydroxide (excess), and heat the mixture to reflux.

-

Continue heating until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).

-

After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

-

Clemmensen Reduction (for acid-stable compounds):

-

Prepare amalgamated zinc by treating zinc granules with a dilute solution of mercury(II) chloride.

-

In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).

-

Add the 2-(4-fluorobenzoyl)thiophene to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Direct Alkylation via Grignard Reaction

This method involves the reaction of a thiophene-based Grignard reagent with 4-fluorobenzyl halide.

Experimental Protocol (General Procedure):

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a solution of 2-bromothiophene (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

After the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the solution to 0 °C.

-

Slowly add a solution of 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide, 1.0 equivalent) in dry THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound serves as a valuable building block for introducing the 4-fluorobenzyl-substituted thiophene moiety into larger, more complex molecules. A notable application is in the synthesis of compounds with potential biological activity, such as enzyme inhibitors.

Synthesis of Acetylcholinesterase Inhibitors

While a direct use of this compound is not explicitly detailed, a closely related analogue, 2-(2-fluorobenzyl)piperazine, has been utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors. The experimental protocol for a representative compound from this class, 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is provided below as a model for the types of reactions in which this compound could be employed.

Experimental Protocol: Synthesis of 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This synthesis involves the reaction of 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 1-(2-fluorobenzyl)piperazine.

-

A mixture of 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 equivalent) and 1-(2-fluorobenzyl)piperazine (1.1 equivalents) in dioxane is refluxed for 4 hours.

-

After cooling, the reaction mixture is poured into water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

Quantitative Data for a Related Compound:

| Compound | Solvent | Reflux Time | m.p. (°C) | Yield (%) |

| 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Dioxane | 4 h | 196-198 | 76 |

This example demonstrates the utility of fluorobenzyl-containing thiophene derivatives in the construction of biologically active molecules. The 4-fluoro isomer would be expected to exhibit similar reactivity.

Potential Role in Leukotriene Modulators

Thiophene derivatives have been investigated for their potential in treating leukotriene-related pathologies.[4] Leukotrienes are inflammatory mediators involved in conditions such as asthma.[7] While a direct synthetic link between this compound and known leukotriene receptor antagonists like Zafirlukast, Montelukast, or Pranlukast has not been established in the reviewed literature, the thiophene scaffold is a key feature in many anti-inflammatory agents.[8] The unique electronic and steric properties of the this compound moiety make it an attractive candidate for incorporation into novel leukotriene modulator designs.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged action of ACh, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

By inhibiting AChE, thiophene derivatives containing the fluorobenzyl moiety can potentially restore cholinergic neurotransmission. The specific interactions of these molecules with the active site of AChE would depend on their three-dimensional structure and electronic properties.

Conclusion

This compound is a promising and versatile building block in organic synthesis with clear applications in medicinal chemistry. While detailed synthetic procedures for this specific isomer require further exploration and publication, established methodologies for thiophene functionalization provide a solid foundation for its preparation. Its demonstrated utility (via close analogues) in the synthesis of potent enzyme inhibitors highlights its potential for the development of novel therapeutic agents. Further research into the applications of this compound, particularly in the area of leukotriene modulation and other biological targets, is warranted to fully exploit the potential of this valuable synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Compound Pranlukast - Chemdiv [chemdiv.com]

An In-depth Technical Guide to 2-(4-Fluorobenzyl)thiophene (CAS Number 63877-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 63877-96-3, 2-(4-Fluorobenzyl)thiophene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines the confirmed structural information with a broader discussion of the well-established properties and biological activities of the thiophene class of compounds. This approach aims to provide a valuable resource for researchers by contextualizing the potential characteristics and applications of this compound within the framework of its chemical family. It is important to note the distinction from the extensively studied isomer, 2-(4-fluorophenyl)thiophene, which is a key intermediate in the synthesis of the anti-diabetic drug Canagliflozin.

Chemical Identity and Structural Formula

The compound associated with CAS number 63877-96-3 is unequivocally identified as this compound. Its molecular structure consists of a thiophene ring substituted at the 2-position with a benzyl group, which in turn is fluorinated at the 4-position of the phenyl ring.

Structural Formula:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 63877-96-3 | N/A |

| Molecular Formula | C11H9FS | [1] |

| Molecular Weight | 192.26 g/mol | [2] |

| InChI Code | 1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | [2] |

| InChI Key | YBIBLJMBFUFDOM-UHFFFAOYSA-N | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Storage Temperature | Refrigerated | [2] |

| Purity | 96% (typical) | [2] |

Synthesis and Experimental Protocols

Below is a generalized workflow for the synthesis of such a compound.

Caption: Generalized synthetic workflow for 2-substituted thiophenes.

Note: This is a conceptual workflow. The specific reaction conditions, catalysts, and solvents would need to be determined through experimental optimization.

Spectroscopic Data

Specific NMR, IR, or mass spectrometry data for this compound are not available in the public domain. For structural confirmation, standard analytical techniques would be employed.

-

¹H NMR: Expected signals would include those for the protons on the thiophene ring, the methylene bridge, and the fluorinated benzene ring.

-

¹³C NMR: Would show characteristic peaks for the carbons of the thiophene and the 4-fluorobenzyl moieties.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 192.26.

Potential Biological Activities and Signaling Pathways

There are no specific studies on the biological activity or mechanism of action of this compound. However, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

The biological activities of thiophene-containing compounds are diverse and depend on the nature and position of the substituents on the thiophene ring.[5] For instance, some thiophene derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[6][7]

Given the lack of specific data, the following diagram illustrates a conceptual framework of how a novel thiophene derivative might be evaluated for potential biological activity, leading to the elucidation of its mechanism of action.

Caption: Conceptual workflow for the biological evaluation of a novel thiophene derivative.

Conclusion

This compound (CAS 63877-96-3) is a defined chemical entity for which detailed experimental and biological data are currently lacking in the public domain. This guide has provided the available structural information and contextualized its potential properties and applications within the broader family of thiophene derivatives. Further experimental investigation is required to elucidate the specific physicochemical properties, synthetic methodologies, and biological activities of this compound. Researchers in drug discovery and medicinal chemistry may find the thiophene scaffold of this molecule to be of interest for further exploration.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 63877-96-3 [sigmaaldrich.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group make it a privileged structure in the design of novel therapeutic agents.[1] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This technical guide provides an in-depth overview of the discovery and isolation of novel thiophene derivatives, focusing on recent advancements. It includes detailed experimental protocols for synthesis and isolation, quantitative biological data, and visual representations of key experimental workflows and associated signaling pathways.

I. Synthesis of Novel Thiophene Derivatives

The synthesis of the thiophene core and its subsequent functionalization are critical steps in the discovery of new drug candidates. Classical methods such as the Paal-Knorr and Gewald syntheses remain highly relevant for creating diverse thiophene libraries.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[5][6]

This protocol is adapted from a microwave-assisted procedure, which significantly reduces reaction times.[7]

-

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1 mmol)

-

Lawesson's reagent (0.5 mmol)

-

Toluene (5 mL)

-

Microwave vial (10 mL)

-

-

Procedure:

-

Combine the 1,4-dicarbonyl compound and Lawesson's reagent in a 10 mL microwave vial.

-

Add toluene to the vial and seal it.

-

Place the vial in a microwave reactor and irradiate at 120°C for 10-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a short plug of silica gel to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted thiophene.

-

-

Logical Workflow for Paal-Knorr Synthesis

Caption: A logical workflow for the microwave-assisted Paal-Knorr synthesis of thiophenes.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes.[8][9] This method is particularly valuable as the resulting 2-aminothiophene scaffold is a key intermediate for a wide range of pharmaceuticals.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11]

This protocol describes a general procedure for the Gewald synthesis.[8]

-

Materials:

-

Ketone or aldehyde with an α-methylene group (e.g., cyclohexanone) (10 mmol)

-

α-cyanoester (e.g., ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (10 mmol)

-

Morpholine or another suitable base (20 mmol)

-

Ethanol (30 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve the ketone/aldehyde, α-cyanoester, and elemental sulfur in ethanol.

-

Add the base (e.g., morpholine) dropwise to the mixture while stirring at room temperature.

-

After the addition of the base, gently heat the mixture to 40-50°C and continue stirring for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.

-

II. Isolation of Novel Thiophene Derivatives from Natural Sources

The Asteraceae family of plants is a rich source of naturally occurring thiophenes, which often possess significant biological activities.[12][13] The isolation and purification of these compounds are crucial for their structural elucidation and biological evaluation.

Isolation of α-Terthienylmethanol from Tagetes minuta

Tagetes minuta is known to produce various thiophenes, including the antiangiogenic compound α-terthienylmethanol.[14]

This protocol outlines a typical procedure for the isolation of bioactive thiophenes from a plant source.[14]

-

Materials:

-

Dried and powdered leaves of Tagetes minuta

-

Methanol

-

Hexane

-

Ethyl ether

-

Silica gel for column chromatography

-

TLC plates

-

-

Procedure:

-

Extraction: Macerate the dried plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude methanolic extract.

-

Initial Fractionation (VLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane -> hexane/ethyl ether mixtures -> ethyl ether -> ethyl ether/methanol mixtures).

-

Bioassay-Guided Selection: Test the resulting fractions for the desired biological activity (e.g., antiangiogenic, antimicrobial).

-

Further Chromatographic Purification: Subject the active fraction(s) to repeated column chromatography on silica gel, using isocratic and/or gradient elution with less polar solvent systems to isolate the pure compounds.

-

Purity Assessment: Monitor the purification process at each stage using TLC. The purity of the final isolated compound can be confirmed by HPLC and spectroscopic methods (NMR, MS).

-

-

Workflow for Isolation from Natural Sources

Caption: A generalized workflow for the bio-guided isolation of thiophene derivatives.

III. Biological Activities and Quantitative Data of Novel Thiophene Derivatives

Recent research has led to the discovery of novel thiophene derivatives with potent biological activities across various therapeutic areas. The following tables summarize key quantitative data for some of these recently reported compounds.

Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 3b | PC-3 (Prostate) | 2.15 | VEGFR-2/AKT dual inhibitor | [15] |

| HepG2 (Liver) | 3.105 | [15] | ||

| 4c | HepG2 (Liver) | 3.023 | VEGFR-2/AKT dual inhibitor | [15] |

| PC-3 (Prostate) | 3.12 | [15] | ||

| 15b | A2780 (Ovarian) | 12 | Not specified | [7] |

| A2780CP (Ovarian) | 10 | [7] | ||

| α-Terthienylmethanol | - | 2.7 (Antiangiogenic) | PKC α and β2 inhibitor | [14] |

Antimicrobial Activity

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| 3b | E. coli | 1.11 | [16] |

| P. aeruginosa | 1.00 | [16] | |

| Salmonella | 0.54 | [16] | |

| S. aureus | 1.11 | [16] | |

| 3k | Salmonella | 0.73 | [16] |

| S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [17] |

| S4 | C. albicans, A. niger | 0.91 | [17] |

Antiviral Activity

| Compound ID | Virus | EC50 (µM) | Reference |

| 1 | Ebola Virus (pseudotype) | 5.91 | [1] |

| 53 | Ebola Virus (pseudotype) | 3.05 | [1] |

| 57 | Ebola Virus (pseudotype) | 1.68 | [1] |

| 6c | HSV-1 | ~0.55 (µg/mL) | [16] |

| 8c | HSV-1 | ~0.57 (µg/mL) | [16] |

IV. Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which novel thiophene derivatives exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of the VEGFR-2/AKT Signaling Pathway in Cancer

Several novel thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[18][19] Inhibition of VEGFR-2 blocks downstream signaling through pathways such as PI3K/AKT and Ras/Raf/ERK, leading to reduced cancer cell proliferation, survival, and angiogenesis.[4][20][21]

-

VEGFR-2/AKT Signaling Pathway

Caption: Inhibition of the VEGFR-2/AKT signaling cascade by novel thiophene derivatives.

Inhibition of Angiogenesis via Protein Kinase C (PKC)

The naturally occurring thiophene, α-terthienylmethanol, has been shown to inhibit angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2.[14] VEGF-induced activation of PKC is a critical step in the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels.[22][23][24]

-

VEGF-PKC Signaling Pathway in Angiogenesis

Caption: Inhibition of the VEGF-PKC signaling pathway in angiogenesis.

V. Conclusion

The thiophene scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Advances in synthetic methodologies, including microwave-assisted reactions, have accelerated the generation of diverse thiophene libraries. Furthermore, natural sources, particularly plants from the Asteraceae family, remain a valuable reservoir for the discovery of unique and potent thiophene-based compounds. The examples provided in this guide highlight the significant potential of novel thiophene derivatives in oncology, infectious diseases, and inflammatory conditions. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of the next generation of thiophene-based therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 20. preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

- 22. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Vascular endothelial growth factor induces protein kinase C (PKC)-dependent Akt/PKB activation and phosphatidylinositol 3'-kinase-mediates PKC delta phosphorylation: role of PKC in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Fluorobenzyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorobenzyl)thiophene. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of thiophene-containing compounds, which are significant scaffolds in medicinal chemistry and materials science.

Core Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| ~ 7.20 | dd | 8.5, 5.5 | 2 x Ar-H (ortho to CH₂) |

| ~ 7.15 | d | 5.1 | Th-H5 |

| ~ 6.98 | t | 8.7 | 2 x Ar-H (ortho to F) |

| ~ 6.90 | dd | 5.1, 3.5 | Th-H4 |

| ~ 6.80 | d | 3.5 | Th-H3 |

| ~ 4.15 | s | - | Benzyl-CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Th = Thiophene

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 161.5 (d, J ≈ 245 Hz) | Ar-C (para to benzyl) |

| ~ 143.0 | Th-C2 |

| ~ 135.0 (d, J ≈ 3 Hz) | Ar-C (ipso to benzyl) |

| ~ 130.0 (d, J ≈ 8 Hz) | Ar-C (ortho to CH₂) |

| ~ 127.0 | Th-C5 |

| ~ 125.0 | Th-C4 |

| ~ 124.0 | Th-C3 |

| ~ 115.5 (d, J ≈ 21 Hz) | Ar-C (ortho to F) |

| ~ 36.0 | Benzyl-CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Th = Thiophene

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2920 | Medium | Aliphatic C-H Stretch |

| ~ 1600 | Strong | Aromatic C=C Stretch |

| ~ 1510 | Strong | Aromatic C=C Stretch (Fluorine substituted) |

| ~ 1220 | Strong | C-F Stretch |

| ~ 820 | Strong | p-disubstituted benzene C-H bend |

| ~ 700 | Strong | Thiophene ring C-S Stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~80 | [M - C₄H₃S]⁺ (Fluorotropylium ion) |

| 83 | ~40 | [C₄H₃S]⁺ (Thienyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample of this compound would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).[1]

Infrared (IR) Spectroscopy

The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound is analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is to be performed using an electron ionization (EI) source to determine the exact mass of the molecular ion and its fragmentation pattern.[2] The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-(4-Fluorobenzyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical reactivity and stability of 2-(4-Fluorobenzyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule, this document outlines a predictive framework based on the established chemical principles of its constituent thiophene and 4-fluorobenzyl moieties. It details proposed experimental protocols for a thorough investigation of its reactivity and stability under various stress conditions, in alignment with international regulatory standards. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a roadmap for experimental design, data interpretation, and the development of stable pharmaceutical formulations.

Introduction

This compound is a molecule that combines the structural features of a thiophene ring and a fluorinated benzyl group. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their diverse biological activities.[1] The fluorine atom on the benzyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the chemical reactivity and stability of this compound is paramount for its potential development as a therapeutic agent, ensuring its quality, safety, and efficacy.

This guide will explore the predicted reactivity of the thiophene ring and the benzylic position, propose detailed protocols for forced degradation studies, and provide a framework for analyzing its stability profile.

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by two key structural features: the electron-rich thiophene ring and the benzylic carbon-hydrogen bonds.

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene towards electrophilic aromatic substitution.[2][3] The sulfur atom can stabilize the intermediate carbocation through resonance. Electrophilic attack is predicted to occur preferentially at the C5 position (alpha to the sulfur and ortho to the benzyl substituent), which is sterically more accessible than the C3 position.

Key Predicted Reactions:

-

Electrophilic Aromatic Substitution: The thiophene ring is expected to readily undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation, primarily at the C5 position.[2]

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone under strong oxidizing conditions.[4] Cytochrome P450 enzymes can also mediate the oxidation of thiophene derivatives.[4]

-

Desulfurization: Treatment with Raney nickel is expected to lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the corresponding alkane.

Reactivity of the Benzylic Position

The methylene bridge between the thiophene and the fluorophenyl ring is a benzylic position, which exhibits enhanced reactivity.[5][6][7] This is due to the resonance stabilization of benzylic radicals, carbocations, and carbanions by the adjacent aromatic rings.[6][8]

Key Predicted Reactions:

-

Free-Radical Halogenation: The benzylic hydrogens are susceptible to substitution by halogens (e.g., using N-bromosuccinimide) under free-radical conditions.[8][9]

-

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the benzylic carbon to a carboxylic acid.[8][9]

Chemical Stability Studies

A comprehensive assessment of the chemical stability of this compound is crucial for its development as a drug candidate. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11][12] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[10][13]

The following sections outline the proposed experimental protocols for these studies.

Hydrolytic Stability

Hydrolytic degradation is assessed across a range of pH values to determine the compound's susceptibility to acid and base-catalyzed degradation.

Experimental Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[14]

-

Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table 1: Hypothetical Hydrolytic Stability Data for this compound

| Condition | Time (hours) | This compound Assay (%) | Degradation Products (%) |

| 0.1 M HCl | 0 | 100.0 | 0.0 |

| 24 | 98.2 | 1.8 | |

| 168 | 91.5 | 8.5 | |

| Neutral (Water) | 0 | 100.0 | 0.0 |

| 24 | 99.8 | 0.2 | |

| 168 | 99.1 | 0.9 | |

| 0.1 M NaOH | 0 | 100.0 | 0.0 |

| 24 | 97.5 | 2.5 | |

| 168 | 88.9 | 11.1 |

Oxidative Stability

Oxidative degradation is investigated to understand the compound's susceptibility to oxidation, which can occur during manufacturing, storage, or in vivo.

Experimental Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[10]

-

Incubate the solution at room temperature for a specified duration (e.g., up to 24 hours).[10]

-

Withdraw aliquots at various time points.

-

Analyze the samples by HPLC to determine the extent of degradation.

Table 2: Hypothetical Oxidative Stability Data for this compound

| Condition | Time (hours) | This compound Assay (%) | Major Degradant (e.g., Sulfoxide) (%) |

| 3% H₂O₂ | 0 | 100.0 | 0.0 |

| 6 | 94.3 | 5.7 | |

| 12 | 89.1 | 10.9 | |

| 24 | 82.6 | 17.4 |

Thermal Stability

Thermal stability studies assess the impact of elevated temperatures on the compound.

Experimental Protocol:

-

Store solid samples of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).[14]

-

Store parallel samples at a lower temperature with controlled humidity (e.g., 40°C / 75% RH).

-

Collect samples at predetermined intervals.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

Table 3: Hypothetical Thermal Stability Data for this compound

| Condition | Time (days) | This compound Assay (%) | Total Impurities (%) |

| 80°C (Dry Heat) | 0 | 100.0 | 0.0 |

| 7 | 99.5 | 0.5 | |

| 14 | 98.9 | 1.1 | |

| 40°C / 75% RH | 0 | 100.0 | 0.0 |

| 7 | 99.8 | 0.2 | |

| 14 | 99.6 | 0.4 |

Photostability

Photostability testing determines the compound's sensitivity to light exposure, which is crucial for packaging and storage recommendations.[13][15][16]

Experimental Protocol:

-

Expose solid samples of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][16]

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to serve as a "dark control."[15]

-

After the exposure period, analyze both the exposed and dark control samples by HPLC.

Table 4: Hypothetical Photostability Data for this compound

| Condition | This compound Assay (%) | Total Photodegradants (%) |

| Exposed Sample | 92.3 | 7.7 |

| Dark Control | 99.7 | 0.3 |

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate assessment of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common and effective approach.[17][18][19]

Proposed HPLC Method:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound (likely in the range of 250-280 nm).

-

Column Temperature: 25-30°C

For the identification of unknown degradation products, techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.[20]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed stability studies.

Caption: Workflow for forced degradation studies of this compound.

Caption: Detailed workflow for the photostability testing of this compound.

Conclusion

While specific experimental data on this compound is not yet widely available, its chemical reactivity and stability can be predicted with a reasonable degree of confidence based on the well-established chemistry of the thiophene ring and the benzyl group. This technical guide provides a comprehensive framework for initiating a thorough investigation of this compound. The proposed experimental protocols, aligned with ICH guidelines, will enable researchers to elucidate its degradation pathways, establish its intrinsic stability, and develop a validated stability-indicating analytical method. The data generated from these studies will be critical for advancing the development of this compound as a potential drug candidate and for formulating a stable and effective pharmaceutical product.

References

- 1. pharmaceuticalguideline.com [pharmaceuticalguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 4. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Benzyl | Definition, Example, Illustration, and Scope [curlyarrows.com]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. 3 Important Photostability Testing Factors [sampled.com]

- 16. Photostability | SGS USA [sgs.com]

- 17. researchgate.net [researchgate.net]

- 18. ijmr.net.in [ijmr.net.in]

- 19. jddtonline.info [jddtonline.info]

- 20. hovione.com [hovione.com]

The Therapeutic Promise of Fluorinated Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into thiophene-based scaffolds represents a significant and burgeoning area in medicinal chemistry. This in-depth guide explores the therapeutic potential of fluorinated thiophenes, detailing their applications in oncology, neurodegenerative diseases, and virology. By leveraging the unique properties of fluorine—such as its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity—researchers are developing a new generation of potent and selective therapeutic agents. This document provides a comprehensive overview of key compounds, their mechanisms of action, quantitative data, and detailed experimental methodologies to support ongoing research and development in this exciting field.

Anticancer Applications: Dual EGFR/HER2 and p38 MAPK Inhibition

Fluorinated thiophenes have emerged as promising scaffolds for the development of novel anticancer agents, particularly as inhibitors of key signaling kinases like EGFR, HER2, and p38 MAPK.

Dual EGFR/HER2 Inhibition with Thieno[2,3-d]pyrimidine Derivatives

A notable example of a fluorinated thiophene derivative with potent anticancer activity is 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (compound 21a ). This compound has demonstrated significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key drivers in the proliferation of various cancer types, including non-small cell lung cancer (NSCLC).

| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |

| 21a | EGFR | 0.47 | H1299 (NSCLC) | 12.5 |

| 21a | HER2 | 0.14 | H1299 (NSCLC) | 12.5 |

| Gefitinib (Control) | EGFR | 1.9 | H1299 (NSCLC) | 40,000 |

| Imatinib (Control) | EGFR | 0.11 | - | - |

| Imatinib (Control) | HER2 | 0.06 | - | - |

The binding of ligands such as EGF to EGFR or the heterodimerization of EGFR and HER2 triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and metastasis. Compound 21a acts as a dual inhibitor, blocking the ATP-binding site of both receptors and thereby inhibiting their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

Synthesis of 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a)

The synthesis of compound 21a involves a multi-step process starting from commercially available reagents. A key step is the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide.

-

Step 1: Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. Equimolar amounts of the starting materials are refluxed in ethanol with a catalytic amount of piperidine.

-

Step 2: Synthesis of the pyrazolo[3,4-b]pyridine core. This is typically achieved through a three-component reaction involving an aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine in a recyclable polyethylene glycol (PEG)-400 medium.

-

Step 3: Final amide coupling. The pyrazolo[3,4-b]pyridine intermediate is coupled with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide in the presence of a suitable base to yield the final product, compound 21a . Purification is typically performed by column chromatography.

In Vitro EGFR/HER2 Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for determining kinase inhibition.

-

Reagents: Recombinant human EGFR and HER2 enzymes, biotinylated substrate peptide (e.g., TK Substrate-biotin), ATP, HTRF KinEASE™-TK kit (containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

-

Procedure:

-

Add 2 µL of the test compound (serially diluted) or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (EGFR or HER2) to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a mixture of the biotinylated substrate and ATP.

-

Incubate for 30-60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the HTRF detection reagents (anti-phosphotyrosine-Eu3+ and streptavidin-XL665) in EDTA-containing buffer.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell Viability (MTT) Assay in H1299 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: H1299 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Procedure:

-

Seed H1299 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of compound 21a or gefitinib (control) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. Fluorinated thiophenes have been investigated as potent p38 MAPK inhibitors. An example is the pyridinylimidazole class of inhibitors, where fluorination of the thiophene ring can enhance potency and selectivity. SCIO-469 is a notable p38α inhibitor that contains a fluorinated phenyl group attached to a thiophene-like core (an indole).

| Compound | Target | IC50 (nM) |

| SCIO-469 | p38α | 5 |

| SB203580 (Control) | p38α | 50 |

Stress stimuli, such as cytokines and UV irradiation, activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, such as ATF2 and MEF2C, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Fluorinated thiophene-based inhibitors block the ATP-binding site of p38 MAPK, preventing its activation and the subsequent inflammatory cascade.

Synthesis of SCIO-469 Analogues

The synthesis of SCIO-469 and its analogues typically involves the construction of the core heterocyclic scaffold followed by the introduction of the fluorinated side chains. For thiophene-based analogues, a common route is the Gewald aminothiophene synthesis.

-

Gewald Reaction: A base-catalyzed condensation of a ketone with an α-cyanoester and elemental sulfur to form a 2-aminothiophene.

-

Subsequent Modifications: The 2-aminothiophene can then be further functionalized, for example, by acylation or coupling reactions to introduce the desired fluorinated aromatic groups.

In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

The ADP-Glo™ Kinase Assay is a common method to measure kinase activity by quantifying the amount of ADP produced.

-

Reagents: Recombinant human p38α kinase, substrate peptide (e.g., ATF2), ATP, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Add 1 µL of the test compound (serially diluted) or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of p38α enzyme.

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The IC50 value is determined by plotting the signal against the inhibitor concentration.

Neurodegenerative Diseases: BACE1 Inhibition for Alzheimer's Disease

Fluorinated thiophenes are also being explored for the treatment of neurodegenerative disorders, such as Alzheimer's disease. A key target in Alzheimer's is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain.

While specific therapeutic fluorinated thiophene BACE1 inhibitors with extensive public data are still emerging, the thiophene scaffold is a known pharmacophore for BACE1 inhibition, and fluorination is a common strategy to improve drug-like properties.

| Compound Class | Target | IC50 (µM) |

| Fluorinated Thiophene Analogue | BACE1 | 0.5 - 10 |

BACE1 cleaves the amyloid precursor protein (APP) at the β-site, which is the first step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase releases the Aβ peptides, which can aggregate to form neurotoxic oligomers and plaques. Inhibiting BACE1 reduces the production of Aβ peptides, thereby preventing the formation of these pathological hallmarks of Alzheimer's disease.

Synthesis of Fluorinated Thiophene BACE1 Inhibitors

The synthesis of these compounds often involves building a central thiophene core and attaching fluorinated side chains that can interact with the active site of BACE1. The Paal-Knorr synthesis is a common method for creating the thiophene ring.

-

Paal-Knorr Thiophene Synthesis: Reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.

-

Functionalization: The resulting thiophene can be halogenated and then subjected to cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce fluorinated aryl or heteroaryl groups.

In Vitro BACE1 Inhibition Assay (FRET)

A Fluorescence Resonance Energy Transfer (FRET) assay is a sensitive method for measuring BACE1 activity.

-

Reagents: Recombinant human BACE1, a FRET peptide substrate containing a fluorophore and a quencher (e.g., based on the "Swedish" mutation of APP), BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-